2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is an organic compound with the molecular formula C19H20N2O3S and a molecular weight of 356.43 g/mol . This compound belongs to the class of aromatic sulfonamides and features a unique structure that includes both isoxazole and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring followed by sulfonamide formation. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzenesulfonamide: Lacks the isoxazole ring, making it less complex.
4-Phenylisoxazole: Does not contain the sulfonamide group, limiting its biological activity.
Benzenesulfonamide: A simpler structure without the additional methyl and isoxazole groups.
Uniqueness
2,4,6-Trimethyl-3-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide is unique due to its combination of isoxazole and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
2,4,6-Trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3S with a molecular weight of 356.439 g/mol . The compound features a sulfonamide group attached to a trimethyl-substituted benzene ring and an oxazole moiety, which is known for its bioisosteric properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. A derivative similar to the compound under discussion demonstrated IC50 values ranging from 0.003 to 0.595 µM against a panel of twelve cancer cell lines . This suggests that modifications in the oxazole structure can lead to enhanced antitumor activity.
Table 1: Anticancer Activity of Oxazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa (Cervical) | 2.76 |
Compound B | CaCo-2 (Colon) | 9.27 |
Compound C | LXFA 629 (Lung) | 0.003 |
Anti-inflammatory Effects
The sulfonamide moiety in this compound has been associated with anti-inflammatory properties. Studies indicate that similar compounds can inhibit cyclooxygenases (COX), which play a crucial role in inflammatory processes . The inhibition of COX enzymes may lead to reduced production of prostaglandins and thus alleviate inflammation.
Neuroprotective Properties
The oxazole derivatives have also been investigated for their neuroprotective effects. Research indicates that certain oxazole compounds exhibit affinity towards metabotropic glutamate receptors, making them potential candidates for treating neurodegenerative disorders such as Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : Its interaction with metabotropic glutamate receptors suggests a role in modulating neurotransmitter activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anticancer Efficacy
A study published in PMC evaluated various oxazole derivatives for their anticancer properties. The results indicated that modifications in the oxazole structure significantly influenced their cytotoxicity against human cancer cell lines . The study emphasized the importance of structure-activity relationships (SAR) in developing more potent anticancer agents.
Neuroprotective Study
Another research focused on the neuroprotective effects of oxazole-containing compounds demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggest potential therapeutic applications in neurodegenerative diseases .
Properties
CAS No. |
775344-85-9 |
---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-11-10-12(2)19(25(20,22)23)13(3)16(11)18-17(14(4)24-21-18)15-8-6-5-7-9-15/h5-10H,1-4H3,(H2,20,22,23) |
InChI Key |
RIQHWGLHJKTWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2=NOC(=C2C3=CC=CC=C3)C)C)S(=O)(=O)N)C |
Origin of Product |
United States |
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